molecular formula C11H7BrFNO B1444388 5-Bromo-2-(3-fluorophenoxy)pyridine CAS No. 936343-48-5

5-Bromo-2-(3-fluorophenoxy)pyridine

Cat. No. B1444388
M. Wt: 268.08 g/mol
InChI Key: IGNBVJSHHGWJMR-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO . It has a molecular weight of 268.09 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(3-fluorophenoxy)pyridine is 1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-(3-fluorophenoxy)pyridine are not available, bromination reactions are generally well-studied. For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .


Physical And Chemical Properties Analysis

5-Bromo-2-(3-fluorophenoxy)pyridine is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Chemistry of Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer therapy, treating over 2 million patients annually. Developments in fluorine chemistry have enhanced the precision of these compounds in cancer treatment. Studies have explored methods for synthesizing 5-FU, including incorporating isotopes for studying metabolism and biodistribution. Research has also delved into preparing RNA and DNA substituted with fluorinated pyrimidines for mechanistic studies, providing insights into how these compounds affect nucleic acid structure and dynamics. This research highlights the potential for using polymeric fluorinated pyrimidines in personalized medicine for cancer treatment (Gmeiner, 2020).

Synthesis and Activity of Imidazole Scaffold Inhibitors

The synthesis and activity of compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 MAP kinase, have been reviewed. These compounds play a critical role in inhibiting proinflammatory cytokine release. Research has focused on the design, synthesis, and activity studies of these inhibitors, highlighting the importance of the pyridine substituents in achieving high binding selectivity and potency. The study reviews experimental and computational work demonstrating how the introduction of a side chain at the 2 position of the pyrimidine ring enhances both inhibitory activity and selectivity (Scior et al., 2011).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives are pivotal in various fields, including medicinal applications. These compounds exhibit a wide range of biological activities, with many being used clinically. The review summarizes the medicinal uses of numerous pyridine derivatives, highlighting their significance in modern medicine and potential for future research and development (Altaf et al., 2015).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is noted for its diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It is found in green coffee extracts and tea and has been studied for its potential in treating metabolic disorders, cardiovascular disease, and obesity. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive (Naveed et al., 2018).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, and H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-(3-fluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNBVJSHHGWJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-fluorophenoxy)pyridine

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (100 mL) solution of 3-fluorophenol (3.30 g, 29.4 mmol) was added sodium hydride (1.41 g, 29.4 mmol, 50% in oil), which was stirred for 10 minutes at 0° C. 2,5-Dibromopyridine (4.64 g, 19.6 mmol) was then added to this mixture at 0° C., followed by 7 hours and 45 minutes of stirring at 110° C. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (5.81 g, quant.).
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4.64 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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